Cas no 1805471-45-7 (Methyl 2,3-bis(trifluoromethyl)-5-hydroxybenzoate)
Methyl 2,3-bis(trifluoromethyl)-5-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2,3-bis(trifluoromethyl)-5-hydroxybenzoate
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- Inchi: 1S/C10H6F6O3/c1-19-8(18)5-2-4(17)3-6(9(11,12)13)7(5)10(14,15)16/h2-3,17H,1H3
- InChI Key: KGYQAPRXSISVSF-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=O)OC)=CC(=CC=1C(F)(F)F)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 337
- XLogP3: 3.2
- Topological Polar Surface Area: 46.5
Methyl 2,3-bis(trifluoromethyl)-5-hydroxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014003902-1g |
Methyl 2,3-bis(trifluoromethyl)-5-hydroxybenzoate |
1805471-45-7 | 97% | 1g |
1,519.80 USD | 2021-06-22 |
Methyl 2,3-bis(trifluoromethyl)-5-hydroxybenzoate Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on Methyl 2,3-bis(trifluoromethyl)-5-hydroxybenzoate
Comprehensive Overview of Methyl 2,3-bis(trifluoromethyl)-5-hydroxybenzoate (CAS No. 1805471-45-7)
Methyl 2,3-bis(trifluoromethyl)-5-hydroxybenzoate (CAS No. 1805471-45-7) is a fluorinated aromatic ester with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its trifluoromethyl groups and hydroxybenzoate backbone, has garnered attention due to its unique physicochemical properties, including enhanced lipophilicity and metabolic stability. Researchers are increasingly exploring its potential as a building block for drug discovery and material science, aligning with the growing demand for fluorinated compounds in modern chemistry.
The structural features of Methyl 2,3-bis(trifluoromethyl)-5-hydroxybenzoate make it a versatile intermediate. The presence of trifluoromethyl groups improves electron-withdrawing effects, which can influence reactivity in synthetic pathways. Meanwhile, the hydroxybenzoate moiety offers opportunities for further functionalization, such as esterification or etherification. These attributes are particularly relevant in the context of green chemistry, where efficient and sustainable synthesis methods are prioritized. Recent studies highlight its role in developing bioactive molecules, addressing trends like targeted drug delivery and enzyme inhibition.
From an industrial perspective, CAS No. 1805471-45-7 is often discussed in forums focusing on high-value chemicals and specialty intermediates. Its synthesis typically involves multi-step reactions, including electrophilic aromatic substitution and esterification, which are topics of interest for chemists optimizing yields and purity. Questions like "How to enhance the scalability of fluorinated benzoate derivatives?" or "What are the latest catalytic methods for trifluoromethylation?" reflect user queries tied to this compound. Such discussions underscore its relevance in process chemistry and scale-up challenges.
In the realm of material science, Methyl 2,3-bis(trifluoromethyl)-5-hydroxybenzoate is explored for its potential in designing advanced polymers and coatings. The trifluoromethyl groups contribute to thermal stability and chemical resistance, properties highly sought after in industries like electronics and aerospace. This aligns with searches for heat-resistant materials and low-surface-energy coatings, which dominate technical forums and patent literature.
Environmental and regulatory considerations also play a role in the discourse around this compound. While not classified as hazardous, its fluorinated nature prompts discussions on PFAS alternatives and sustainable fluorochemistry. Researchers are investigating biodegradable derivatives to address ecological concerns, a topic frequently searched in academic and industrial circles. This dual focus on performance and sustainability positions CAS No. 1805471-45-7 as a compound of future interest.
In summary, Methyl 2,3-bis(trifluoromethyl)-5-hydroxybenzoate (CAS No. 1805471-45-7) exemplifies the intersection of innovation and practicality in modern chemistry. Its applications span pharmaceuticals, agrochemicals, and materials engineering, driven by its structural versatility and adaptability to emerging trends like green synthesis and eco-friendly fluorination. As research progresses, this compound is poised to remain a key player in addressing complex scientific and industrial challenges.
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